Ethyl 2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a thioxo group at the 6th position and an ethyl ester group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be achieved through the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . The reaction typically employs hydrochloric acid as the catalyst and proceeds under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of alternative catalysts, solvents, and reaction temperatures to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its potential as a therapeutic agent is being explored in various preclinical studies.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in critical biological processes, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Comparison with Similar Compounds
Ethyl 2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a phenyl group at the 4th position and exhibits similar biological activities.
6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester: This compound has a methyl group at the 6th position and is known for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its thioxo group, which imparts distinct chemical reactivity and biological activity compared to its analogues.
Properties
Molecular Formula |
C7H8N2O3S |
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Molecular Weight |
200.22 g/mol |
IUPAC Name |
ethyl 2-oxo-4-sulfanylidene-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(10)4-3-5(13)9-7(11)8-4/h3H,2H2,1H3,(H2,8,9,11,13) |
InChI Key |
IBNRXPQQFFRTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=S)NC(=O)N1 |
Origin of Product |
United States |
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